2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C12H17NO. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,7-dimethylphenol with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base or catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog with similar structural features but lacking the ethyl and dimethyl substitutions.
4,7-Dimethyl-2,3-dihydro-1-benzofuran: Similar structure but without the ethyl and amine groups.
2-Ethyl-4,7-dimethylbenzofuran: Lacks the dihydro and amine functionalities.
Uniqueness
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C12H17NO/c1-4-9-11(13)10-7(2)5-6-8(3)12(10)14-9/h5-6,9,11H,4,13H2,1-3H3 |
InChI Key |
WWKQOOAVPPTFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(C=CC(=C2O1)C)C)N |
Origin of Product |
United States |
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